molecular formula C7H6F3NO B6223871 5-(2,2,2-trifluoroethyl)pyridin-3-ol CAS No. 2763776-95-8

5-(2,2,2-trifluoroethyl)pyridin-3-ol

Cat. No. B6223871
CAS RN: 2763776-95-8
M. Wt: 177.1
InChI Key:
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Description

5-(2,2,2-Trifluoroethyl)pyridin-3-ol (5-TEP) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a variety of other compounds, and its biochemical and physiological effects have been studied in detail.

Scientific Research Applications

5-(2,2,2-trifluoroethyl)pyridin-3-ol has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis reactions, as an inhibitor of enzymes, and as a ligand in coordination chemistry. It has also been used as a model compound for the study of the structure and dynamics of biological systems.

Mechanism of Action

The mechanism of action of 5-(2,2,2-trifluoroethyl)pyridin-3-ol is not well understood. However, it is believed that 5-(2,2,2-trifluoroethyl)pyridin-3-ol binds to proteins and enzymes in a manner that inhibits their activity. This inhibition of enzyme activity can be used to study the structure and dynamics of biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,2,2-trifluoroethyl)pyridin-3-ol are not well understood. However, it has been shown to inhibit the activity of enzymes and proteins, which can affect the function of cells and tissues. In addition, 5-(2,2,2-trifluoroethyl)pyridin-3-ol has been shown to have antioxidant properties, which may be beneficial for health.

Advantages and Limitations for Lab Experiments

The use of 5-(2,2,2-trifluoroethyl)pyridin-3-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a catalyst, inhibitor, or ligand in a variety of reactions. In addition, it can be used to study the structure and dynamics of biological systems. However, there are some limitations to using 5-(2,2,2-trifluoroethyl)pyridin-3-ol in laboratory experiments. For example, it is not well understood how 5-(2,2,2-trifluoroethyl)pyridin-3-ol binds to proteins and enzymes, and its biochemical and physiological effects are not well understood.

Future Directions

There are several potential future directions for the study of 5-(2,2,2-trifluoroethyl)pyridin-3-ol. First, further research is needed to understand the mechanism of action of 5-(2,2,2-trifluoroethyl)pyridin-3-ol and its biochemical and physiological effects. Second, 5-(2,2,2-trifluoroethyl)pyridin-3-ol could be used as a model compound to study the structure and dynamics of biological systems. Third, further research is needed to develop methods to synthesize 5-(2,2,2-trifluoroethyl)pyridin-3-ol more efficiently. Finally, 5-(2,2,2-trifluoroethyl)pyridin-3-ol could be used as a catalyst, inhibitor, or ligand in a variety of reactions.

Synthesis Methods

5-(2,2,2-trifluoroethyl)pyridin-3-ol can be synthesized in a two-step process. The first step involves the reaction of trifluoroacetic anhydride with pyridine, which yields trifluoroethylpyridine. The second step involves the reaction of trifluoroethylpyridine with hydroxylamine hydrochloride, which yields 5-(2,2,2-trifluoroethyl)pyridin-3-ol. This synthesis method is relatively straightforward and can be used to synthesize 5-(2,2,2-trifluoroethyl)pyridin-3-ol in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(2,2,2-trifluoroethyl)pyridin-3-ol involves the alkylation of pyridin-3-ol with 2,2,2-trifluoroethyl bromide.", "Starting Materials": [ "Pyridin-3-ol", "2,2,2-trifluoroethyl bromide", "Sodium hydride", "Dimethylformamide (DMF)", "Diethyl ether" ], "Reaction": [ "Dissolve 1.5 equivalents of sodium hydride in DMF under nitrogen atmosphere.", "Add pyridin-3-ol to the reaction mixture and stir for 30 minutes.", "Add 1.5 equivalents of 2,2,2-trifluoroethyl bromide dropwise to the reaction mixture and stir for 24 hours at room temperature.", "Quench the reaction by adding water and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] }

CAS RN

2763776-95-8

Product Name

5-(2,2,2-trifluoroethyl)pyridin-3-ol

Molecular Formula

C7H6F3NO

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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